4-Iodobutyl Pivalate chemical properties and structure
4-Iodobutyl Pivalate chemical properties and structure
An In-Depth Technical Guide to 4-Iodobutyl Pivalate: Properties, Synthesis, and Applications
For the modern researcher, scientist, or drug development professional, the strategic selection of chemical building blocks is paramount to success. 4-Iodobutyl pivalate emerges as a highly versatile, yet specialized reagent, offering a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its core chemical properties, synthesis methodologies, and critical applications, empowering researchers to leverage its full potential in their synthetic endeavors.
4-Iodobutyl pivalate, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and a sterically hindered pivalate ester at the other. This unique structure underpins its utility in complex organic synthesis.
The physical properties of 4-Iodobutyl Pivalate are not widely reported in peer-reviewed literature, with most available data coming from commercial suppliers and computational predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures (2-8°C) to ensure stability.[1]
Table 1: Physicochemical Properties of 4-Iodobutyl Pivalate
| Property | Value | Source |
| CAS Number | 82131-05-3 | |
| Molecular Formula | C₉H₁₇IO₂ | |
| Molecular Weight | 284.14 g/mol | |
| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | |
| Appearance | Solid | [1] |
| Boiling Point | 262.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.425 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.498 (Predicted) | [2] |
| LogP | 2.79 (Calculated) | [2] |
Molecular Structure and Reactivity Analysis
The reactivity of 4-iodobutyl pivalate is dictated by its two primary functional groups: the terminal iodide and the pivalate ester.
-
Primary Alkyl Iodide : The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions. This functionality is central to its role as an alkylating agent .[3]
-
Pivalate Ester : The ester group is sterically encumbered by the bulky tert-butyl group. This steric hindrance provides significant stability against nucleophilic attack and hydrolysis under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) when desired.
Synthesis Methodologies
While specific peer-reviewed syntheses for 4-iodobutyl pivalate are not prominently documented, its structure lends itself to preparation via well-established, high-yielding organic transformations. Below are two authoritative and reliable protocols for its synthesis.
Method A: Finkelstein Halogen Exchange
This is often the preferred method, starting from a more readily available chloro- or bromo-precursor. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[4][5]
Protocol:
-
To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx. 0.5 M), add sodium iodide (1.5 eq).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-iodobutyl pivalate.
Method B: Esterification of 4-Iodobutanol
This direct approach involves the esterification of commercially available 4-iodobutanol with a pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Protocol:
-
Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography or distillation under reduced pressure.
Spectroscopic and Structural Characterization (Predicted)
As this compound is primarily a synthetic intermediate, comprehensive spectral data is not always published by commercial suppliers.[6] The following tables and analysis are based on established principles of NMR, IR, and MS for analogous structures and serve as a robust guide for characterization.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons and a sharp, strong singlet for the pivalate methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |
| a | -C(CH ₃)₃ | ~ 1.22 | Singlet (s) | - | Equivalent methyl protons on a quaternary carbon.[7] |
| b | -O-CH₂-CH ₂- | ~ 1.73 | Quintet (p) | J ≈ 6.8 Hz | Methylene group adjacent to two other methylenes.[8] |
| c | -CH ₂-CH₂-I | ~ 1.90 | Quintet (p) | J ≈ 6.8 Hz | Methylene deshielded by proximity to iodine.[8] |
| d | -CH₂-I | ~ 3.21 | Triplet (t) | J ≈ 6.7 Hz | Methylene directly attached to the electronegative iodine atom.[9] |
| e | -O-CH ₂- | ~ 4.08 | Triplet (t) | J ≈ 6.5 Hz | Methylene deshielded by the adjacent ester oxygen.[9] |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The carbon spectrum will confirm the presence of nine unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Carbon | Predicted δ (ppm) | Rationale |
| 1 | -C H₂-I | ~ 6.5 | Carbon attached to iodine is significantly shielded.[10] |
| 2 | -C(C H₃)₃ | ~ 27.2 | Equivalent methyl carbons of the t-butyl group.[11] |
| 3 | -CH₂-C H₂-I | ~ 30.1 | Methylene carbon in the butyl chain.[11] |
| 4 | -O-CH₂-C H₂- | ~ 33.4 | Methylene carbon in the butyl chain.[11] |
| 5 | -C (CH₃)₃ | ~ 38.7 | Quaternary carbon of the t-butyl group.[11] |
| 6 | -O-C H₂- | ~ 63.5 | Methylene attached to the ester oxygen.[10] |
| 7 | -C =O | ~ 178.4 | Carbonyl carbon of the ester.[11] |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum provides clear confirmation of the ester functional group.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Intensity | Description |
| 2960-2850 | C-H | Strong | sp³ C-H stretching from alkyl groups. |
| 1730-1725 | C=O | Very Strong | Characteristic ester carbonyl stretch. |
| 1280-1150 | C-O | Strong | Ester C-O stretching. |
| ~500 | C-I | Medium-Weak | Carbon-Iodine bond stretch. |
Predicted Mass Spectrometry (MS) Fragmentation
Electron ionization mass spectrometry would likely lead to several characteristic fragments, driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.
Applications in Research and Drug Development
The unique bifunctional nature of 4-iodobutyl pivalate makes it a valuable tool in several areas of advanced chemical synthesis.
-
Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate serves as a protected hydroxyl group that can be deprotected in a later synthetic step to reveal a new reactive handle.
-
Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-established strategy for creating prodrugs.[12] This modification can mask polar carboxyl or hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral bioavailability.[13] 4-Iodobutyl pivalate can be used to attach a pivalate-containing chain to a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.
-
Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a candidate for radio-synthesis. The non-radioactive ¹²⁷I can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) via isotopic exchange or nucleophilic substitution reactions.[14] This would allow for the creation of radiolabeled molecules for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2][15]
Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-iodobutyl pivalate is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[1]
Conclusion
4-Iodobutyl pivalate is a powerful and versatile synthetic building block. Its dual functionality—a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for protection—provides chemists with a strategic tool for the multi-step synthesis of complex organic molecules. From its role in creating bifunctional linkers to its potential in developing advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic utility.
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